

Orysastrobin: A Comprehensive Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Orysastrobin**

Cat. No.: **B033976**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Orysastrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in rice and other crops. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its mode of action involves the inhibition of mitochondrial respiration in fungi. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of **Orysastrobin**, compiled from available scientific literature and regulatory data. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Toxicological Profile

The toxicological assessment of **Orysastrobin** indicates moderate acute toxicity in mammals. Chronic exposure studies have been conducted to establish long-term safety parameters.

Acute Toxicity

Acute toxicity studies in rats have established the following values:

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	356 mg/kg bw	[1]
LD50	Rat	Dermal	>2000 mg/kg bw	[1]

Chronic Toxicity and Carcinogenicity

A combined chronic toxicity and carcinogenicity study in rats, conducted over a 24-month period, has been a key study in determining the long-term effects of **Orysastrobin**.

Parameter	Species	Duration	Value	Reference
NOAEL	Rat	24 months	5.2 mg/kg bw/day	[2]
ADI	Human	-	0.052 mg/kg bw/day	[2]

The Japan Food Safety Commission established an Acceptable Daily Intake (ADI) of 0.052 mg/kg bw/day based on the No Observed Adverse Effect Level (NOAEL) from this 24-month rat study, incorporating a safety factor of 100.[\[2\]](#) While some sources indicate a potential for carcinogenicity, further details from specific studies are not publicly available.[\[3\]](#)

Ecotoxicological Profile

Orysastrobin exhibits moderate toxicity to aquatic organisms. The available data on its effects on various environmental compartments are summarized below.

Aquatic Toxicity

Acute toxicity data for aquatic organisms are crucial for assessing the environmental risk of **Orysastrobin**.

Organism	Test Duration	Endpoint	Value (mg/L)	Reference
Rainbow Trout (<i>Oncorhynchus mykiss</i>)	96 hours	LC50	0.89	[4]
Zebrafish (<i>Danio rerio</i>)	-	Acute Toxicity (observed effects)	5.0	[4]
Daphnia magna	48 hours	EC50	1.3	[4]

A study on zebrafish embryos indicated that while **Orysastrobin** did not cause significant mortality, it did induce developmental toxic effects such as pericardial and yolk sac edemas, spine curvature, and bleeding at a concentration of 5.0 mg/L.[\[4\]](#)

Experimental Protocols

The toxicological and ecotoxicological studies on **Orysastrobin** generally follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 423)

The acute oral toxicity of **Orysastrobin** is typically determined using the Acute Toxic Class Method. In this procedure, a stepwise dosing approach is used with a small number of animals in each step. The study involves the administration of the test substance by gavage to fasted animals. Observations for signs of toxicity and mortality are made at regular intervals for up to 14 days. The LD50 value is then estimated based on the observed mortality at different dose levels.

Acute Dermal Toxicity (as per OECD Guideline 402)

For acute dermal toxicity, the test substance is applied to a shaved area of the skin of the test animals, usually rats. The application site is then covered with a porous gauze dressing. The animals are observed for signs of toxicity and mortality for a period of 14 days. This study is designed to determine the dose that causes mortality in 50% of the test animals when administered via the dermal route.

Fish, Acute Toxicity Test (as per OECD Guideline 203)

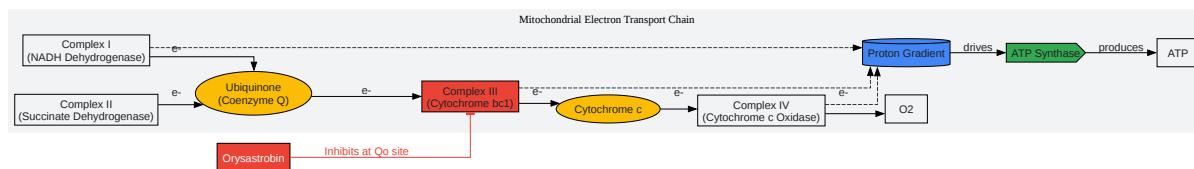
This test is designed to determine the median lethal concentration (LC50) of a substance to fish. Typically, a species like the rainbow trout (*Oncorhynchus mykiss*) or common carp (*Cyprinus carpio*) is used. Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, with *Daphnia magna* being the standard test organism. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is immobilization, and the concentration that causes 50% of the daphnids to become immobilized (EC50) is determined.

Algal Growth Inhibition Test (as per OECD Guideline 201)

The effect of a substance on the growth of freshwater algae, such as *Pseudokirchneriella subcapitata*, is evaluated in this test. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is calculated.

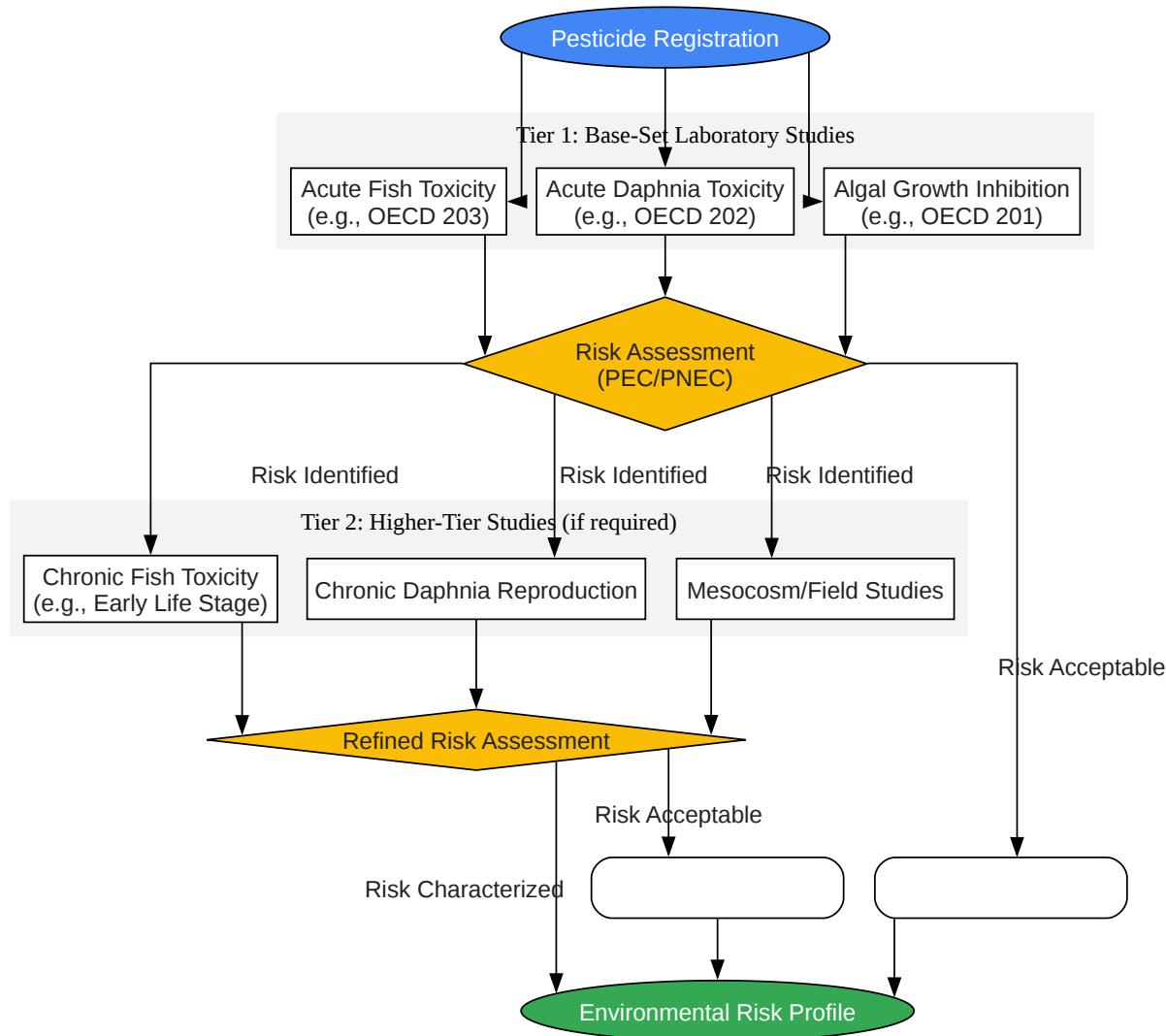

Combined Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452)

This long-term study, typically conducted in rats over 24 months, is designed to identify potential chronic toxic effects and carcinogenic potential. The test substance is administered daily in the diet to several groups of animals at different dose levels. A wide range of parameters are monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of all organs is performed to identify any treatment-related changes and the presence of tumors. The No Observed Adverse Effect Level (NOAEL) is determined from this comprehensive evaluation.

Signaling Pathways and Experimental Workflows

Mode of Action: Inhibition of Mitochondrial Respiration

Orysastrobin, as a Quinone outside Inhibitor (QoI), disrupts the mitochondrial electron transport chain in fungi. It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Orysastrobin** on the mitochondrial electron transport chain.

General Workflow for Ecotoxicological Testing of a Pesticide

The ecotoxicological evaluation of a pesticide like **Orysastrobin** follows a tiered approach, starting with base-set laboratory studies and potentially progressing to higher-tier studies if risks are identified.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the ecotoxicological risk assessment of a pesticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Toxic effects of orimulsion on rainbow trout *Oncorhynchus mykiss* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orysastrobin [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Orysastrobin: A Comprehensive Toxicological and Ecotoxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033976#orysastrobin-toxicological-and-ecotoxicological-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com